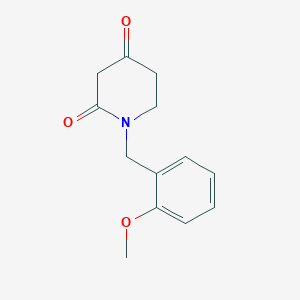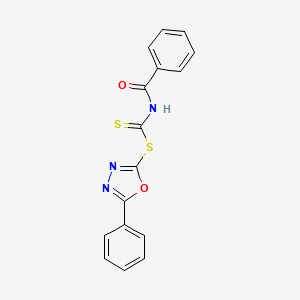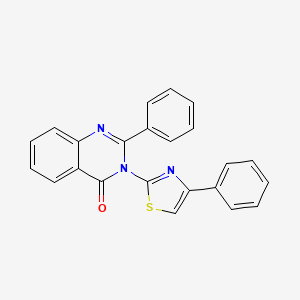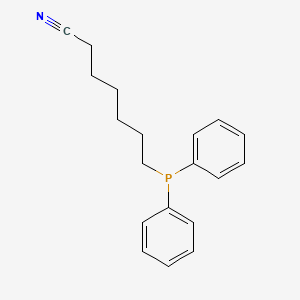![molecular formula C8H6O7 B12905090 Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate is a complex organic compound with the molecular formula C8H6O7 and a molecular weight of 214.13 g/mol . This compound belongs to the class of other aliphatic heterocyclic compounds and is characterized by its unique structure, which includes a furan ring fused with a hexahydrofuro[3,4-b]furan moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate typically involves a multi-step process. One common method includes the sequential [4+2] cycloaddition (Diels-Alder reaction) between a furan ring and an acrylate derivative, followed by a [3+2] cycloaddition (Huisgen reaction) between the resulting oxanorbornene and an organic azide to form a triazoline ring . The reaction conditions often involve the use of sonication and computational methods such as Density Functional Theory (DFT) to optimize the reaction pathway .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and mechanochemical studies.
Medicine: The compound’s unique structure makes it a candidate for drug development and pharmacological studies.
Industry: It can be used in the production of specialized polymers and materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate involves its interaction with molecular targets through its reactive functional groups. The compound can undergo cycloaddition reactions, which are facilitated by its unique structure. These reactions can lead to the formation of new chemical bonds and the release of small molecules, such as furan, under specific conditions .
Comparison with Similar Compounds
Similar Compounds
- Isosaccharinic acid-1,4-lactone
- 2-Methyl-5-oxotetrahydrofuran-2,3-dicarboxylic acid
- 2,6,9-Trioxaspiro[4.5]decan-10-one
Uniqueness
Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate is unique due to its fused furan and hexahydrofuro[3,4-b]furan structure, which imparts distinct reactivity and stability compared to other similar compounds . This uniqueness makes it valuable for specific applications in organic synthesis and mechanochemical studies.
Properties
Molecular Formula |
C8H6O7 |
|---|---|
Molecular Weight |
214.13 g/mol |
IUPAC Name |
[(3aS,6aS)-2,4,6-trioxo-3,6a-dihydrofuro[2,3-c]furan-3a-yl] acetate |
InChI |
InChI=1S/C8H6O7/c1-3(9)15-8-2-4(10)13-5(8)6(11)14-7(8)12/h5H,2H2,1H3/t5-,8+/m1/s1 |
InChI Key |
VNBQVXLZARCHMW-XRGYYRRGSA-N |
Isomeric SMILES |
CC(=O)O[C@@]12CC(=O)O[C@@H]1C(=O)OC2=O |
Canonical SMILES |
CC(=O)OC12CC(=O)OC1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


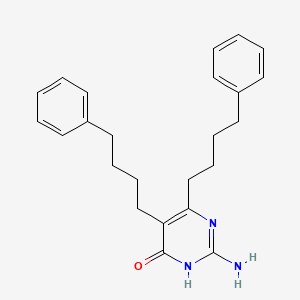
![4-{2-[(6-Amino-3-methylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl}benzenesulfonamide](/img/structure/B12905011.png)
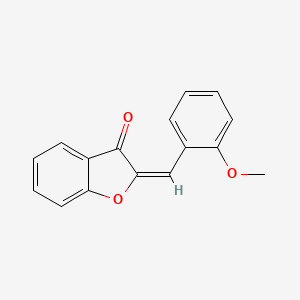
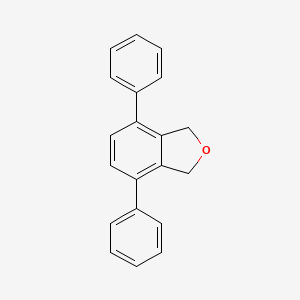
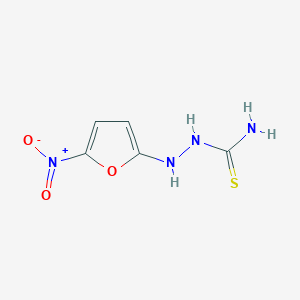
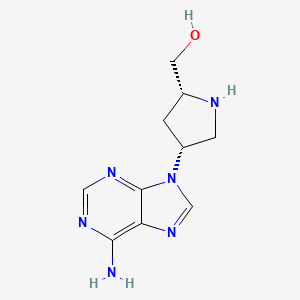
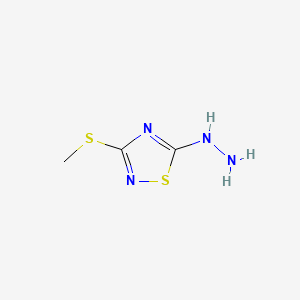
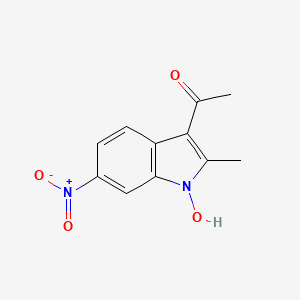
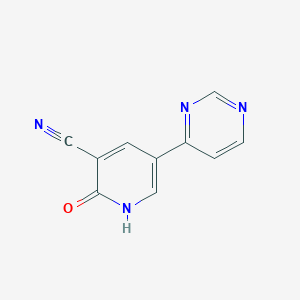
![N-(4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl)acetamide](/img/structure/B12905072.png)
